molecular formula C17H16N4O4S2 B2962361 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide CAS No. 1706152-46-6

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide

Cat. No. B2962361
CAS RN: 1706152-46-6
M. Wt: 404.46
InChI Key: WNSRHYLCPDEAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O4S2 and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research involving derivatives of thioxothiazolidin and pyrazole, similar to the compound , has shown promising anti-inflammatory and analgesic properties. For example, Sunder and Maleraju (2013) synthesized derivatives exhibiting significant anti-inflammatory activity, indicating the potential of such compounds in developing treatments for inflammation-related disorders (K. Sunder & Jayapal Maleraju, 2013).

Anticancer Activity

Compounds containing the thioxothiazolidinone moiety have been evaluated for their anticancer activity. Havrylyuk et al. (2010) reported that certain 4-thiazolidinones with a benzothiazole moiety demonstrated anticancer activity against various cancer cell lines, suggesting the relevance of this structural feature in developing anticancer agents (D. Havrylyuk et al., 2010).

Antioxidant Properties

Novel coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, as demonstrated by Chkirate et al. (2019). These findings highlight the potential of such compounds in oxidative stress-related therapeutic applications (K. Chkirate et al., 2019).

Antimicrobial and Antiviral Activities

Research on benzothiazole and thioxothiazolidinone derivatives has also uncovered antimicrobial and antiviral potentials. For instance, Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes with potent antimicrobial and antioxidant properties (G. Sonia et al., 2013).

Molecular Docking Studies

Further research includes molecular docking studies to evaluate the binding efficiency of similar compounds with biological targets, providing a computational approach to drug discovery and design. Kolluri et al. (2020) assessed novel derivatives for cytotoxic activity and conducted molecular docking studies, highlighting the importance of such compounds in the development of cancer therapies (P. K. Kolluri et al., 2020).

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c22-15(8-21-16(23)10-27-17(21)26)19-11-5-18-20(6-11)7-12-9-24-13-3-1-2-4-14(13)25-12/h1-6,12H,7-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSRHYLCPDEAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C(=O)CSC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.